molecular formula C27H36N8O5 B610476 Ribociclib succinate CAS No. 1374639-75-4

Ribociclib succinate

Número de catálogo: B610476
Número CAS: 1374639-75-4
Peso molecular: 552.6 g/mol
Clave InChI: NHANOMFABJQAAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El succinato de ribociclib es un inhibidor selectivo de la cinasa dependiente de ciclina, que se dirige específicamente a la cinasa dependiente de ciclina 4 y la cinasa dependiente de ciclina 6. Estas proteínas juegan un papel crucial en la regulación del ciclo celular y su sobreactivación puede conducir a una proliferación celular incontrolada, una característica distintiva del cáncer. El succinato de ribociclib se utiliza principalmente en el tratamiento del cáncer de mama avanzado o metastásico, positivo para el receptor hormonal, negativo para el receptor 2 del factor de crecimiento epidérmico humano .

Aplicaciones Científicas De Investigación

El succinato de ribociclib tiene una amplia gama de aplicaciones de investigación científica:

    Química: Se utiliza como compuesto modelo para estudiar la inhibición de la cinasa dependiente de ciclina y sus efectos en la regulación del ciclo celular.

    Biología: Se investiga su papel en la modulación de la proliferación celular y la apoptosis en varias líneas celulares.

    Medicina: Se utiliza principalmente en el tratamiento del cáncer de mama avanzado. La investigación en curso explora su potencial en otros tipos de cáncer.

    Industria: Se utiliza en el desarrollo de terapias contra el cáncer dirigidas y tratamientos combinados

Mecanismo De Acción

El succinato de ribociclib ejerce sus efectos inhibiendo selectivamente la cinasa dependiente de ciclina 4 y la cinasa dependiente de ciclina 6. Estas cinasas participan en la fosforilación de la proteína retinoblastoma, un regulador clave del ciclo celular. Al inhibir estas cinasas, el succinato de ribociclib evita la progresión del ciclo celular desde la fase G1 hasta la fase S, inhibiendo así la proliferación celular. Este mecanismo es particularmente eficaz en las células cancerosas de mama positivas para el receptor hormonal, donde la cinasa dependiente de ciclina 4 y la cinasa dependiente de ciclina 6 suelen estar sobreactivadas .

Safety and Hazards

Ribociclib may cause serious side effects, including severe or life-threatening inflammation of the lungs during treatment that may lead to death . It is also considered toxic and contains a pharmaceutically active ingredient .

Análisis Bioquímico

Biochemical Properties

Ribociclib succinate plays a crucial role in biochemical reactions by inhibiting the activity of cyclin-dependent kinase 4 and 6 (CDK4/6). These enzymes are essential for cell cycle progression, particularly the transition from the G1 phase to the S phase. By binding to CDK4/6, this compound prevents their interaction with cyclin D, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily influences cell function by inducing cell cycle arrest at the G1 phase. This action is achieved through the inhibition of CDK4/6, which prevents the phosphorylation of the retinoblastoma protein (Rb). As a result, the cell cycle is halted, and cancer cells are unable to proliferate. Additionally, this compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antitumor effects .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of CDK4/6. By binding to these kinases, this compound prevents their interaction with cyclin D, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating. Additionally, this compound has been shown to induce apoptosis and senescence in cancer cells, further contributing to its antitumor effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CDK4/6 activity, leading to cell cycle arrest and tumor growth suppression. At higher doses, this compound may cause toxic or adverse effects, such as neutropenia and corrected QT prolongation. These threshold effects highlight the importance of dose optimization to maximize therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is extensively metabolized by cytochrome P450 3A4 (CYP3A4) in the liver. The primary metabolic pathways involve hydroxylation, oxidation, and reduction, leading to the formation of various metabolites. These metabolites are further processed and eliminated from the body. The involvement of CYP3A4 in the metabolism of this compound underscores the potential for drug-drug interactions, particularly with strong CYP3A4 modulators .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate for the efflux transporter P-glycoprotein (P-gp), which limits its penetration into the brain. This efflux transporter plays a crucial role in the pharmacokinetics of this compound, affecting its distribution and accumulation in different tissues. Understanding these transport mechanisms is essential for optimizing the therapeutic efficacy of this compound .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with CDK4/6 and inhibits their activity. This localization is crucial for its function, as it allows this compound to effectively inhibit the phosphorylation of the retinoblastoma protein (Rb) and induce cell cycle arrest. Additionally, this compound may undergo post-translational modifications that influence its activity and localization within specific cellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El succinato de ribociclib se sintetiza mediante un proceso químico de varios pasos. La síntesis implica la formación de la estructura central de pirrolo[2,3-d]pirimidina, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial del succinato de ribociclib implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de estrictas medidas de control de calidad. También se explora el uso de disolventes ecológicos y principios de química verde para minimizar el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones

El succinato de ribociclib sufre varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos hidroxilados y reducidos, que se caracterizan adicionalmente utilizando técnicas como la espectrometría de masas .

Comparación Con Compuestos Similares

El succinato de ribociclib forma parte de una clase de fármacos conocidos como inhibidores de la cinasa dependiente de ciclina. Los compuestos similares incluyen:

Singularidad

El succinato de ribociclib es único debido a su alta selectividad para la cinasa dependiente de ciclina 4 y la cinasa dependiente de ciclina 6, lo que da como resultado un perfil de seguridad y eficacia favorable. Se utiliza a menudo en combinación con otras terapias dirigidas para mejorar los resultados clínicos y retrasar el desarrollo de resistencia al tratamiento .

Propiedades

IUPAC Name

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHANOMFABJQAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027923
Record name Ribociclib succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374639-75-4
Record name Ribociclib succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribociclib succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide butanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIBOCICLIB SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG7HLX2919
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What analytical techniques were employed in the study to investigate the pH-dependent interaction between ribociclib succinate and acid-reducing agents?

A: The researchers developed a robust and accurate analytical method using a three-level three-factorial box-behnken design to quantify this compound in micro-dissolution samples. This approach, following the Analytical Quality by Design (AQbD) principles, ensured the reliability and accuracy of the solubility measurements across the different pH conditions tested. The study identified the pH of the aqueous mobile phase and flow rate as critical process parameters influencing the method's performance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.